Radical Cation Stability: Tri-p-tolylamine vs. Triphenylamine Electrochemical Coupling Behavior
The radical cations of tri-p-tolylamine (p-TTA) are stable and do not undergo further coupling reactions, in contrast to triphenylamine (TPA), whose radical cations couple irreversibly to form dimers and higher oligomers. This difference arises from the para-methyl groups in p-TTA, which block the reactive para-positions. The p-TTA radical cation stability is quantified by the absence of follow-up oxidation peaks in cyclic voltammetry, whereas TPA exhibits clear dimerization peaks. The dicationic state of p-TTA does undergo two competitive pathways—irreversible intramolecular coupling to phenylcarbazole moieties and reversible intermolecular dimerization to charged σ-dimers—but the latter reversibly regenerates the monomer upon discharge at Epc = -0.97 V vs. Fc/Fc⁺ [1].
| Evidence Dimension | Radical cation coupling stability |
|---|---|
| Target Compound Data | No irreversible coupling; reversible σ-dimer formation only in dicationic state |
| Comparator Or Baseline | TPA: irreversible radical cation coupling and dimerization |
| Quantified Difference | Qualitative (presence vs. absence of coupling) |
| Conditions | Cyclic voltammetry in acetonitrile or dichloromethane with supporting electrolyte |
Why This Matters
For OLED and perovskite solar cell hole-transport layers, electrochemical stability prevents parasitic side reactions that degrade device performance and lifetime, making TTA the preferred choice over TPA where long-term operational stability is required.
- [1] Freytag, D.; Zentel, R.; Borg, L. Z.; Heinze, J.; Ludwigs, S.; Yurchenko, O. Electrochemically Induced Reversible and Irreversible Coupling of Triarylamines. J. Phys. Chem. B 2011, 115 (51), 15228–15235. DOI: 10.1021/jp208076z. View Source
